3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid
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Overview
Description
3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is an organic compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
It’s known that the tert-butyloxycarbonyl (boc) group is a common protecting group in organic chemistry, particularly in peptide synthesis . It protects reactive amine groups during chemical reactions, preventing unwanted side reactions. The BOC group can be removed under acidic conditions when no longer needed .
Biochemical Pathways
Given its potential use in peptide synthesis , it may be involved in pathways related to protein synthesis and modification.
Result of Action
Based on its potential use in peptide synthesis , it may play a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Action Environment
The action, efficacy, and stability of 3-(4-BOC-Aminophenyl)picolinic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other reactive substances . For example, the BOC group can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 4-aminophenyl is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Coupling with Picolinic Acid: The protected 4-aminophenyl is then coupled with picolinic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the picolinic acid moiety.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) in dichloromethane.
Major Products:
Deprotected Amino Compound: Removal of the tert-butoxycarbonyl group yields the free amino derivative.
Scientific Research Applications
3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
- 4-(tert-Butoxycarbonylamino)phenylboronic acid
- 3-(tert-Butoxycarbonylamino)phenylboronic acid
Comparison: 3-(4-((tert-Butoxycarbonyl)amino)phenyl)picolinic acid is unique due to the presence of the picolinic acid moiety, which imparts distinct chemical properties compared to other similar compounds. The picolinic acid group enhances its ability to participate in coordination chemistry and form stable complexes with metal ions .
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)13-5-4-10-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGVCDIQGVFMLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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